Scientific Field: Pharmaceutical Chemistry
Summary of Application: This study focuses on the solid-state dehydration mechanism of Diclofenac Sodium (DIC-Na) salt hydrates.
Methods of Application: The study involved the analysis of DIC-Na anhydrate using single-crystal X-ray diffraction (XRD).
Results or Outcomes: The study found that the dehydration of the 4.75-hydrate form occurs in two steps. The first step involves the loss of only water molecules that were not coordinated to Na+ ions, leading to the formation of the 3.5-hydrate while retaining alternating layered structures.
Scientific Field: Environmental Engineering
Summary of Application: This research focuses on the catalytic degradation of Diclofenac Sodium in water using Fe2+/Persulfate, Fe2+/Peroxymonosulfate and Fe2+/H2O2 processes.
Methods of Application: The study used homogeneous catalytic advanced oxidation processes for the degradation of Diclofenac Sodium in water, without using UV-C light.
Results or Outcomes: About 89%, 82% and 54% Diclofenac Sodium was decomposed by Fe2+/persulfate, Fe2+/peroxymonosulfate and Fe2+/H2O2, respectively, in 60 min.
Scientific Field: Clinical Medicine
Summary of Application: Diclofenac Sodium is used in the clinical setting to treat and manage patients with inflammation-related conditions.
Methods of Application: The application of Diclofenac Sodium in this context involves its administration as a medication to patients.
Results or Outcomes: The outcomes of this application are the management and treatment of inflammation-related conditions in patients.
Scientific Field: Nanotechnology
Summary of Application: This research focuses on the design of nanoparticles entrapping Diclofenac Sodium.
Methods of Application: The study involves the use of systems of Diclofenac Sodium microspheres, based on sodium alginate, obtained by inotrope gelation method.
Results or Outcomes: The use of these systems has improved the in vitro release profile of Diclofenac Sodium.
Scientific Field: Pharmaceutical Formulation
Summary of Application: This research focuses on the design and formulation of fast-disintegrating tablets using Diclofenac Sodium.
Methods of Application: The study involves the formulation of a tablet by using powder from Corn silk which disintegrates, dissolves rapidly, thereby gives rapid onset of action.
Results or Outcomes: The results of this study are the successful formulation of fast-disintegrating tablets of Diclofenac Sodium.
Diclofenac sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is a sodium salt of diclofenac, a phenylacetic acid derivative, and is commonly employed in the treatment of conditions such as arthritis, acute pain, and dysmenorrhea. The chemical formula for diclofenac sodium is , and it features two chlorine atoms on the ortho position of the phenyl ring, which enhances its potency by maximizing torsion in the molecule .
Diclofenac sodium works by inhibiting the production of prostaglandins, which are hormone-like molecules involved in inflammation and pain perception []. It specifically targets enzymes called cyclooxygenases (COX), particularly COX-1 and COX-2, that are responsible for prostaglandin synthesis []. By reducing prostaglandin levels, diclofenac sodium helps to alleviate pain, swelling, and stiffness associated with various conditions.
Thermal behavior studies indicate that diclofenac sodium can decompose when heated. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that it may undergo cyclization to form 1-(2,6-dichlorophenyl)-indolin-2-one upon heating . This process involves complex reactions that lead to mass loss and the formation of various degraded products under different atmospheric conditions.
The primary mechanism of action for diclofenac sodium is the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins . This action results in reduced inflammation and pain relief. Clinical studies have demonstrated its effectiveness in managing acute and chronic pain conditions, making it one of the most widely prescribed NSAIDs globally.
Diclofenac sodium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a suitable base such as sodium hydroxide. The reaction produces diclofenac through a series of steps that include acylation and subsequent neutralization to form the sodium salt . Other synthesis routes may involve variations in reactants or conditions to optimize yield and purity.
Diclofenac sodium is utilized in various clinical settings due to its anti-inflammatory and analgesic properties. Key applications include:
Research has shown that diclofenac sodium interacts with several other medications, which can affect its efficacy and safety profile. Notable interactions include:
Several compounds exhibit similar pharmacological properties to diclofenac sodium, including:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Ibuprofen | Less potent anti-inflammatory effects compared to diclofenac; often used for mild pain relief. | |
Naproxen | Longer half-life than diclofenac; effective for chronic pain management. | |
Indomethacin | More potent but associated with a higher risk of gastrointestinal side effects. |
Diclofenac sodium stands out due to its specific structural modifications that enhance potency and target selectivity against cyclooxygenase enzymes . Its unique combination of efficacy and safety profile makes it a preferred choice among NSAIDs for various clinical applications.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard